molecular formula C8H8BrNO3 B2509948 Ethyl 5-bromo-6-hydroxypicolinate CAS No. 1214346-74-3

Ethyl 5-bromo-6-hydroxypicolinate

Cat. No. B2509948
CAS RN: 1214346-74-3
M. Wt: 246.06
InChI Key: QTOUGSSHYFZLKZ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-6-hydroxypicolinate is a chemical compound with the molecular formula C8H8BrNO3 . It is used for research and development purposes .


Synthesis Analysis

Ethyl 5-bromo-6-hydroxypicolinate can be prepared by monolithiation of 2,6-dibromopyridine followed by a reaction with ethyl formate and subsequently by a reaction with iodine in ethanol .


Molecular Structure Analysis

The IUPAC name of this compound is ethyl 5-bromo-6-hydroxy-2-pyridinecarboxylate . The InChI code is 1S/C8H8BrNO3/c1-2-13-8(12)6-4-3-5(9)7(11)10-6/h3-4H,2H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

Ethyl 5-bromo-6-hydroxypicolinate has a molecular weight of 246.06 . It is a solid at room temperature . The density is 1.6±0.1 g/cm3 and the boiling point is 414.1±40.0 °C at 760 mmHg .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Ethyl 5-bromo-6-hydroxypicolinate, focusing on six unique fields:

Pharmaceutical Development

Ethyl 5-bromo-6-hydroxypicolinate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be used in the development of drugs targeting specific biological pathways, particularly those involving pyridine derivatives. This compound can be modified to create molecules with potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer properties .

Organic Synthesis

In organic chemistry, Ethyl 5-bromo-6-hydroxypicolinate serves as a versatile building block for the synthesis of more complex molecules. Its bromine and hydroxyl functional groups make it an excellent candidate for substitution reactions, facilitating the creation of diverse chemical structures. This versatility is crucial for developing new materials and compounds for various industrial applications .

Material Science

Researchers in material science utilize Ethyl 5-bromo-6-hydroxypicolinate to develop novel materials with unique properties. For instance, it can be used in the synthesis of polymers and other macromolecules that exhibit specific mechanical, thermal, or electrical characteristics. These materials have potential applications in electronics, coatings, and advanced manufacturing processes .

Agricultural Chemistry

In the field of agricultural chemistry, Ethyl 5-bromo-6-hydroxypicolinate is explored for its potential as a precursor to agrochemicals. These include herbicides, fungicides, and insecticides that help protect crops from pests and diseases. The compound’s ability to be transformed into active agents makes it a valuable asset in developing sustainable agricultural solutions .

Biochemical Research

Ethyl 5-bromo-6-hydroxypicolinate is used in biochemical research to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe or inhibitor in various biochemical assays, helping scientists understand the mechanisms of enzyme action and regulation. This knowledge is essential for developing new therapeutic strategies and diagnostic tools .

Environmental Science

In environmental science, Ethyl 5-bromo-6-hydroxypicolinate is investigated for its potential role in pollution control and remediation. Its chemical properties enable it to interact with pollutants, facilitating their breakdown or removal from the environment. This application is particularly relevant for addressing issues related to water and soil contamination .

Safety and Hazards

The compound is classified under GHS07. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 5-bromo-6-oxo-1H-pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-2-13-8(12)6-4-3-5(9)7(11)10-6/h3-4H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOUGSSHYFZLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C(=O)N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-6-hydroxypicolinate

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